

Spectroscopic Profile of 2-Phenoxyethanol: A Technical Guide

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Compound of Interest

Compound Name: **2-Phenoxyethanol**

Cat. No.: **B1175444**

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Introduction

2-Phenoxyethanol is a versatile organic compound, widely utilized as a preservative in cosmetics and pharmaceuticals, as a solvent, and as a fixative in perfumes. Its chemical structure, an ether linkage between a phenyl group and ethylene glycol, gives rise to a characteristic spectroscopic signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-phenoxyethanol**. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry of **2-phenoxyethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Phenoxyethanol**.[\[1\]](#)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.24	Multiplet	2H	Ar-H (ortho)
~6.96 - 6.92	Multiplet	3H	Ar-H (meta, para)
~4.12	Triplet	2H	-O-CH ₂ -
~3.96	Triplet	2H	-CH ₂ -OH
~2.5 (variable)	Singlet (broad)	1H	-OH

Solvent: CDCl₃. Spectrometer frequency: 90 MHz and 400 MHz data is available.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **2-Phenoxyethanol**.

Chemical Shift (δ) ppm	Assignment
158.6	Ar-C (quaternary, C-O)
129.5	Ar-C (CH, meta)
121.2	Ar-C (CH, para)
114.6	Ar-C (CH, ortho)
69.4	-O-CH ₂ -
61.5	-CH ₂ -OH

Solvent: CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Phenoxyethanol**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3060	Medium	C-H stretch (aromatic)
~2930	Medium	C-H stretch (aliphatic)
~1600, 1495	Strong	C=C stretch (aromatic ring)
~1240	Strong	C-O-C stretch (aryl ether)
~1040	Strong	C-O stretch (primary alcohol)
~750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Technique: Attenuated Total Reflectance (ATR) or neat (liquid film).

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **2-Phenoxyethanol** (Electron Ionization).[\[3\]](#)

m/z	Relative Intensity (%)	Assignment
138	~25-30	[M] ⁺ (Molecular Ion)
94	100	[C ₆ H ₅ OH] ⁺ (Phenol radical cation)
77	~20-25	[C ₆ H ₅] ⁺ (Phenyl cation)
45	~10-15	[CH ₂ CH ₂ OH] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices and can be adapted for specific instrumentation.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-phenoxyethanol**.

Materials:

- **2-Phenoxyethanol** (liquid)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Small vial

Procedure:

- Sample Preparation: In a small, clean, and dry vial, place approximately 0.5 mL of CDCl₃. Add 1-2 drops of **2-phenoxyethanol** to the solvent. Gently swirl the vial to ensure a homogeneous solution.
- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.
 - Place the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- ¹H NMR Acquisition:

- Set the spectrometer to the proton frequency.
- Use a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Acquire the free induction decay (FID) with an appropriate number of scans (typically 8-16 for good signal-to-noise).
- Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the final spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.

- ^{13}C NMR Acquisition:
 - Set the spectrometer to the carbon frequency.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - Acquire the FID with a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to a few thousand scans depending on the concentration and instrument).
 - Apply Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum of neat **2-phenoxyethanol**.

Materials:

- **2-Phenoxyethanol** (liquid)

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Isopropanol or acetone for cleaning
- Lint-free wipes

Procedure:

- Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of **2-phenoxyethanol** directly onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectral range is typically 4000-400 cm^{-1} .
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

Mass Spectrometry (GC-MS with Electron Ionization)

Objective: To obtain the mass spectrum of **2-phenoxyethanol** and identify its major fragments.

Materials:

- **2-Phenoxyethanol** (liquid)
- A suitable volatile solvent (e.g., methanol or dichloromethane)
- GC-MS instrument equipped with an electron ionization (EI) source

- Autosampler vial with a septum cap

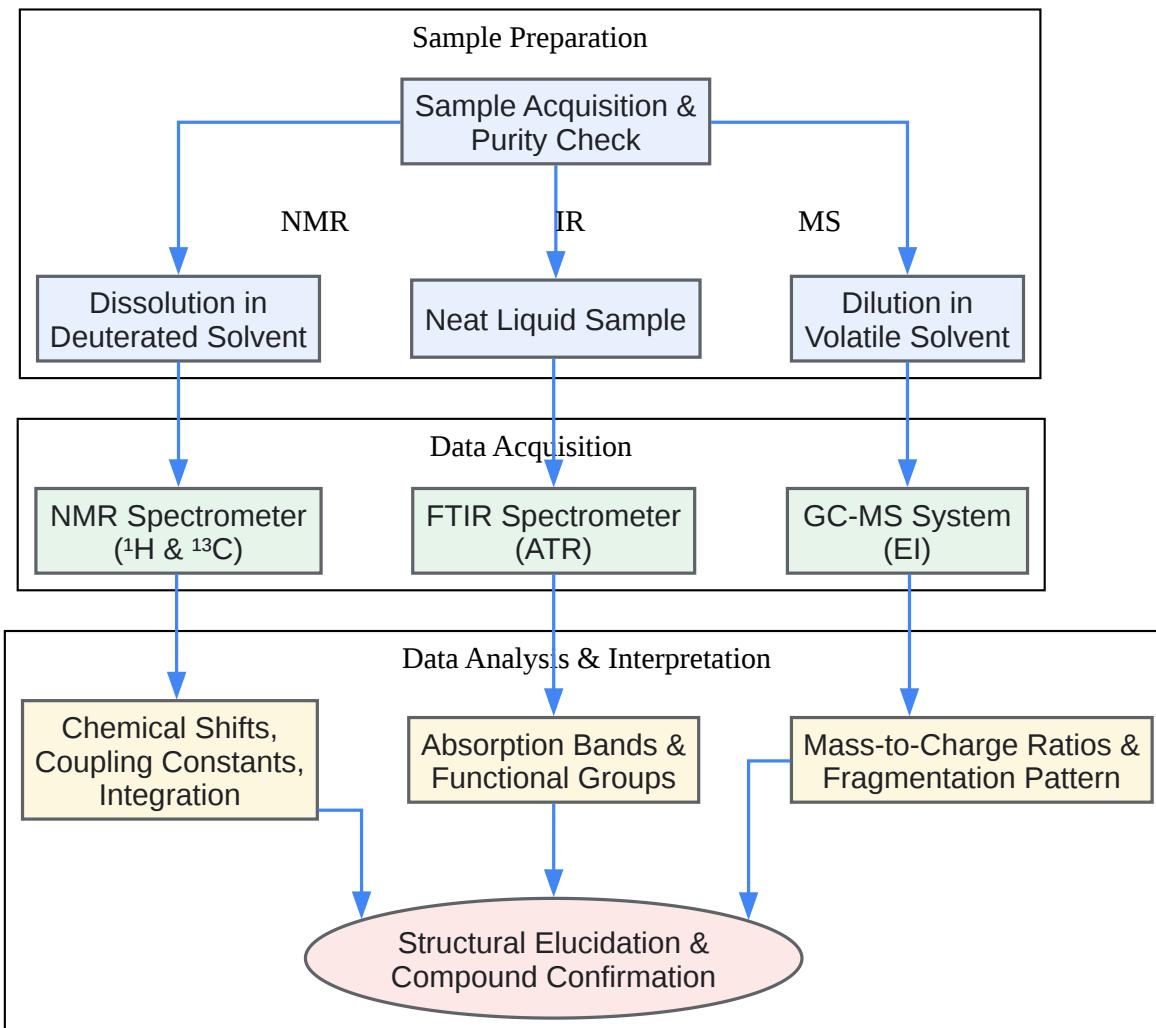
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-phenoxyethanol** (e.g., 100 ppm) in a volatile solvent like methanol. Transfer the solution to an autosampler vial.
- GC Method:
 - Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A typical program could be:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: Set to ~230 °C.
 - Mass Range: Scan from m/z 40 to 200.
 - Transfer Line Temperature: Set to 280 °C.
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 µL) of the prepared sample.

- Acquire the total ion chromatogram (TIC).
- Identify the peak corresponding to **2-phenoxyethanol** based on its retention time.
- Extract the mass spectrum for that peak.
- Analyze the fragmentation pattern and compare it to a reference library if available.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2-phenoxyethanol**.

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Caption: General workflow for spectroscopic analysis of **2-phenoxyethanol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxyethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1175444#spectroscopic-data-nmr-ir-ms-for-2-phenoxyethanol]

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